Ponicidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

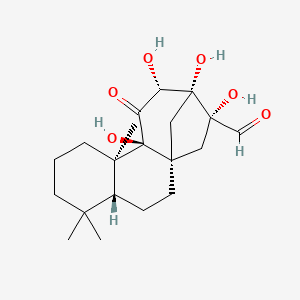

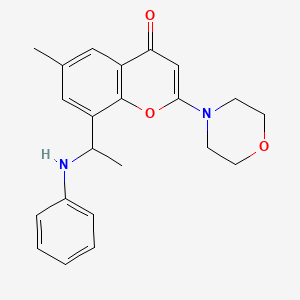

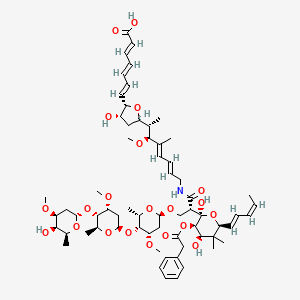

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon adenolomus . It has been shown to possess various biological activities, including antibacterial, anti-inflammatory, and antiviral properties . (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one has gained significant attention in recent years due to its potential therapeutic applications, particularly in the treatment of cancer and bone-related diseases .

Aplicaciones Científicas De Investigación

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[98001,1502,805,9

Medicine: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one exhibits significant anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including gastric carcinoma and nasopharyngeal cancer It also possesses immunoregulatory and anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Análisis Bioquímico

Biochemical Properties

Ponicidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to interact with osteoblast-like MG-63 cells, promoting their proliferation and calcium deposition . The contents of osteocalcin, collagen, and ALP activity in the MG-63 cells were found to increase when supplemented with ponicidin .

Cellular Effects

Ponicidin has a profound impact on various types of cells and cellular processes. It has been shown to inhibit the growth of gastric carcinoma MKN28 cells significantly in both a time- and dose-dependent manner . Ponicidin also remarkably improved the proliferation of osteoblast-like MG-63 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ponicidin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in gastric carcinoma MKN28 cells via the signaling pathway regulated by Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3) . It also affects the active form of caspase-3 as well as Bax and B-cell lymphoma-2 (Bcl-2) expressions .

Temporal Effects in Laboratory Settings

The effects of Ponicidin change over time in laboratory settings. For instance, it has been observed that Ponicidin does not affect the viability of MG-63 cells but promotes its viability after 24- and 48-hour treatment .

Metabolic Pathways

Ponicidin is involved in several metabolic pathways. For instance, it has been found to suppress the AKT/GSK-3β/Snail pathway in colorectal cancer cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one can be isolated from the plant Isodon adenolomus through a series of extraction and purification processes. The plant material is typically dried and ground into a fine powder, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to separate and purify ponicidin .

Industrial Production Methods: Industrial production of ponicidin involves large-scale cultivation of Isodon adenolomus and optimization of extraction and purification processes to ensure high yield and purity. Advanced techniques, such as supercritical fluid extraction and preparative chromatography, are employed to enhance the efficiency of ponicidin production .

Análisis De Reacciones Químicas

Types of Reactions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Substitution: Substitution reactions involving ponicidin often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of ponicidin with enhanced biological activities. For example, oxidation of ponicidin can lead to the formation of hydroxylated derivatives, which exhibit increased anticancer properties .

Mecanismo De Acción

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one exerts its effects through multiple molecular targets and pathways:

JAK2 and STAT3 Signaling Pathways: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one inhibits the Janus kinase 2 and signal transducers and activators of transcription 3 signaling pathways, leading to the suppression of tumor growth and proliferation.

Reactive Oxygen Species Generation: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one increases the generation of reactive oxygen species, which contributes to its cytotoxic effects on cancer cells.

Comparación Con Compuestos Similares

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is structurally similar to other ent-kaurane diterpenoids, such as oridonin and rosmarinic acid . it exhibits unique properties that distinguish it from these compounds:

Propiedades

Número CAS |

52617-37-5 |

|---|---|

Fórmula molecular |

C20H26O6 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(1R,8R,13S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |

InChI |

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10?,11?,12?,14?,15?,16?,18-,19-,20+/m0/s1 |

Clave InChI |

WHRDRHNMTIXZNY-CFHGQKLXSA-N |

SMILES |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |

SMILES isomérico |

CC1(CCC([C@]23C1C([C@@]4([C@]56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |

SMILES canónico |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rubescensin B; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)